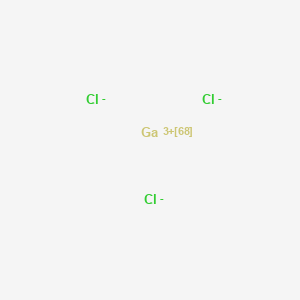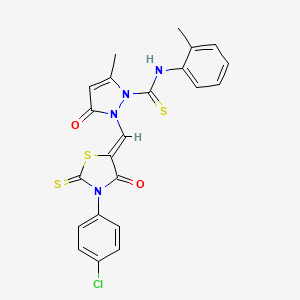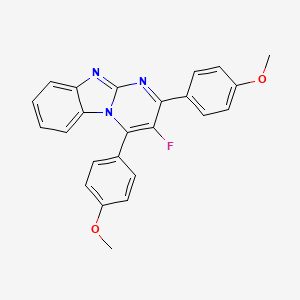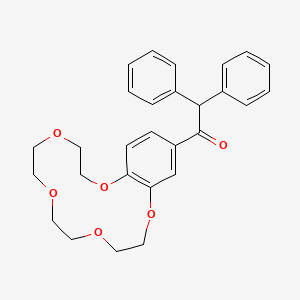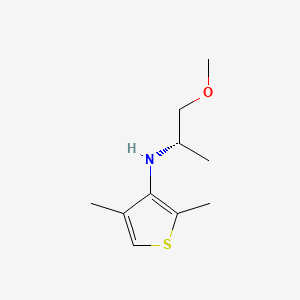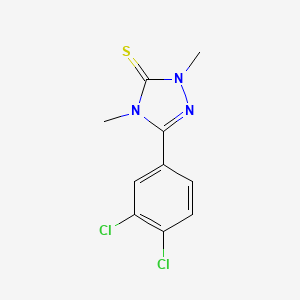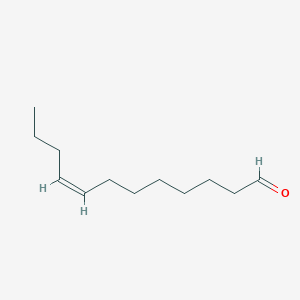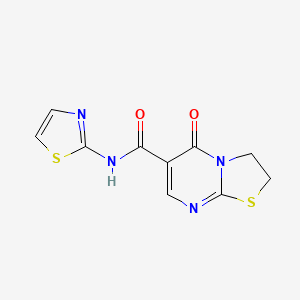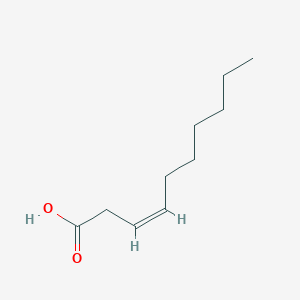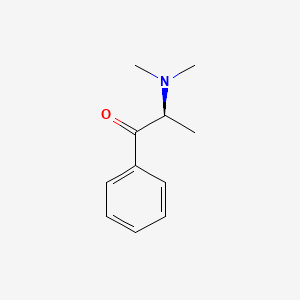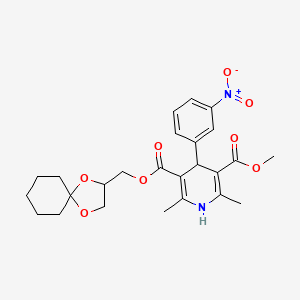
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester is a complex organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyridine ring through cyclization reactions.
Step 2: Introduction of the carboxylic acid groups via oxidation reactions.
Step 3: Addition of the nitrophenyl group through nitration reactions.
Step 4: Formation of the spiro compound through spirocyclization reactions.
Step 5: Esterification to form the final ester compound.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with amine groups replacing nitro groups.
Substituted Derivatives: Compounds with different functional groups replacing original groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may be used as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Biological Activity: Investigation of its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Polymers: Incorporation into polymer matrices to enhance material properties.
Mecanismo De Acción
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester may involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The compound’s effects are likely mediated through pathways involving these targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar core structures but different substituents.
Spiro compounds: Compounds with spirocyclic structures similar to the spiro(4,5)decane moiety.
Uniqueness
The unique combination of functional groups and structural features in 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
108914-32-5 |
|---|---|
Fórmula molecular |
C25H30N2O8 |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
5-O-(1,4-dioxaspiro[4.5]decan-3-ylmethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H30N2O8/c1-15-20(23(28)32-3)22(17-8-7-9-18(12-17)27(30)31)21(16(2)26-15)24(29)33-13-19-14-34-25(35-19)10-5-4-6-11-25/h7-9,12,19,22,26H,4-6,10-11,13-14H2,1-3H3 |
Clave InChI |
HWLHCKNUCMUAMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCC2COC3(O2)CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


